3-Cyclopropoxy-N,N-dimethyl-6-(methylthio)picolinamide
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Overview
Description
3-Cyclopropoxy-N,N-dimethyl-6-(methylthio)picolinamide is an organic compound with the molecular formula C12H16N2O2S and a molecular weight of 252.336 g/mol This compound features a cyclopropoxy group, a dimethylamino group, and a methylthio group attached to a picolinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-6-(methylthio)picolinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction using a suitable cyclopropylating agent.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent.
Formation of the Picolinamide Core: The picolinamide core can be synthesized through a series of condensation reactions involving picolinic acid derivatives and appropriate amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-N,N-dimethyl-6-(methylthio)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy or methylthio groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-N,N-dimethyl-6-(methylthio)picolinamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-6-(methylthio)picolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-N-methyl-6-(methylthio)picolinamide: Similar structure but with one less methyl group on the nitrogen atom.
3-Cyclopropoxy-6-(methylthio)picolinamide: Lacks the dimethylamino group, resulting in different chemical properties.
Uniqueness
3-Cyclopropoxy-N,N-dimethyl-6-(methylthio)picolinamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the cyclopropoxy, dimethylamino, and methylthio groups allows for versatile chemical modifications and interactions with various molecular targets .
Properties
Molecular Formula |
C12H16N2O2S |
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Molecular Weight |
252.33 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,N-dimethyl-6-methylsulfanylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2S/c1-14(2)12(15)11-9(16-8-4-5-8)6-7-10(13-11)17-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
HUOITGCKFFOEDP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=N1)SC)OC2CC2 |
Origin of Product |
United States |
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